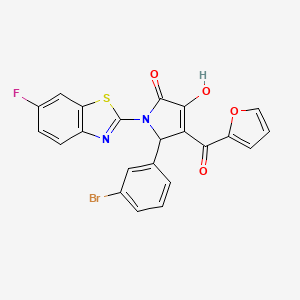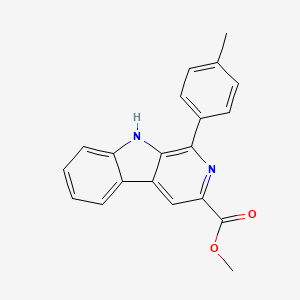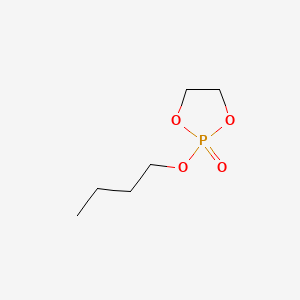![molecular formula C15H18ClN3O3 B12161736 tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate](/img/structure/B12161736.png)
tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a quinazolinone core, which is further substituted with a chloro group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Alkylation: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine (Et₃N) to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl side chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Amino or thioquinazolinone derivatives.
科学研究应用
Chemistry
In chemistry, tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Quinazolinone derivatives are known to inhibit various enzymes, including kinases and proteases, which are crucial in cellular signaling and metabolism.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects. Quinazolinone derivatives have shown promise in treating cancer, inflammation, and infectious diseases due to their ability to interact with biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects. The chloro and carbamate groups can enhance the binding affinity and specificity of the compound to its targets.
相似化合物的比较
Similar Compounds
7-Chloroquinazolin-4(3H)-one: Lacks the tert-butyl carbamate group but shares the quinazolinone core.
tert-Butyl [2-(4-oxoquinazolin-3(4H)-yl)ethyl]carbamate: Similar structure but without the chloro substitution.
N-(2-(7-Chloroquinazolin-4-yl)ethyl)carbamate: Similar but with different substituents on the carbamate group.
Uniqueness
The presence of both the chloro and tert-butyl carbamate groups in tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate makes it unique. These groups can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from other quinazolinone derivatives.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications
属性
分子式 |
C15H18ClN3O3 |
|---|---|
分子量 |
323.77 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(7-chloro-4-oxoquinazolin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H18ClN3O3/c1-15(2,3)22-14(21)17-6-7-19-9-18-12-8-10(16)4-5-11(12)13(19)20/h4-5,8-9H,6-7H2,1-3H3,(H,17,21) |
InChI 键 |
WXNRSILCXONYAE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCN1C=NC2=C(C1=O)C=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B12161663.png)
![N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12161672.png)
![2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161673.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12161681.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12161686.png)
![N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161690.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161693.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12161711.png)
![1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12161715.png)
![1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12161730.png)


